molecular formula C17H18O3 B14520334 Benzoic acid;4-but-2-en-2-ylphenol CAS No. 62717-10-6

Benzoic acid;4-but-2-en-2-ylphenol

Cat. No.: B14520334
CAS No.: 62717-10-6
M. Wt: 270.32 g/mol
InChI Key: UWOJSSXTYDYMKL-UHFFFAOYSA-N
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Description

Benzoic acid;4-but-2-en-2-ylphenol is a chemical compound of interest for research and development purposes. The structure combines a benzoic acid moiety, a fundamental building block in organic chemistry and pharmacology , with a phenolic derivative. Benzoic acid and its derivatives are widely utilized in organic synthesis, often serving as precursors to more complex molecules, catalysts, or ligands in metal-organic complexes . Phenolic compounds, a class to which the 4-but-2-en-2-ylphenol part belongs, are extensively studied for their diverse biological activities. Research into simple phenolic compounds has indicated potential for investigating antioxidant, anti-inflammatory, and antiproliferative effects in various models . This combination of functional groups makes this compound a candidate for use in methodological development in synthetic chemistry, such as in novel catalytic reactions , and as a starting material for the synthesis of more complex structures with potential bioactivity . Researchers can explore its physicochemical properties and reactivity to develop new materials or pharmacological tools. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

62717-10-6

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

benzoic acid;4-but-2-en-2-ylphenol

InChI

InChI=1S/C10H12O.C7H6O2/c1-3-8(2)9-4-6-10(11)7-5-9;8-7(9)6-4-2-1-3-5-6/h3-7,11H,1-2H3;1-5H,(H,8,9)

InChI Key

UWOJSSXTYDYMKL-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1=CC=C(C=C1)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Benzoic Acid

Benzoic acid, a foundational component, is typically synthesized via the oxidation of toluene or benzaldehyde. Industrial-scale production often employs the catalytic oxidation of toluene in the presence of cobalt or manganese catalysts at elevated temperatures (150–250°C). Laboratory methods favor the autoxidation of benzaldehyde under acidic or basic conditions, where atmospheric oxygen facilitates the conversion to benzoic acid. For instance, in the presence of trace water and light, benzaldehyde undergoes autoxidation to form benzoic acid as a byproduct, a phenomenon observed in co-crystallization experiments.

Synthesis of 4-But-2-en-2-ylphenol

The phenolic component, 4-but-2-en-2-ylphenol, is synthesized through Friedel-Crafts alkylation of phenol with 2-buten-2-yl electrophiles. A common approach involves reacting phenol with 2-bromo-2-butene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at 80–100°C. The reaction proceeds via electrophilic aromatic substitution, yielding the para-substituted product due to the directing effects of the hydroxyl group. Alternative methods include the use of 2-buten-2-yl magnesium bromide in a Grignard reaction, though this requires anhydrous conditions and strict temperature control.

Co-crystallization Strategies

Solution-Based Crystallization

The most straightforward method involves dissolving equimolar quantities of benzoic acid and 4-but-2-en-2-ylphenol in a polar aprotic solvent (e.g., ethanol or acetone) and allowing slow evaporation at ambient temperature. This method leverages hydrogen bonding between the carboxylic acid group of benzoic acid and the phenolic hydroxyl group, facilitating the formation of a 1:1 co-crystal. Crystallographic studies confirm that the benzoic acid molecule aligns coplanar with the pyridine ring (in analogous systems), stabilized by O–H···N hydrogen bonds.

Autoxidation-Induced Co-crystallization

A serendipitous route involves the in situ generation of benzoic acid during the synthesis of 4-but-2-en-2-ylphenol. For example, when benzaldehyde is used as a solvent or reagent in the alkylation of phenol, trace autoxidation produces benzoic acid, which subsequently co-crystallizes with the phenolic product. This method, while efficient, requires precise control over reaction conditions (e.g., oxygen exposure, light, and temperature) to optimize yield.

Mechanochemical Methods

Solid-state grinding, either manually or via ball milling, offers a solvent-free alternative. Equimolar mixtures of benzoic acid and 4-but-2-en-2-ylphenol are ground in the presence of catalytic acetic acid, inducing proton transfer and co-crystal formation. This method avoids solvent contamination and achieves high purity, though scalability remains a challenge.

Reaction Conditions and Optimization

Parameter Optimal Range Impact on Yield
Solvent Polarity Ethanol > Acetone > Water Higher polarity enhances H-bonding
Temperature 20–25°C (evaporation) Slow evaporation improves crystal quality
Molar Ratio 1:1 (acid:phenol) Deviations cause phase impurities
Catalytic Additives Acetic acid (5–10 mol%) Accelerates proton transfer

Key Considerations :

  • Stoichiometric Precision : A 1:1 molar ratio is critical to avoid residual monomers or alternate polymorphs.
  • Oxygen Exposure : In autoxidation routes, controlled aeration enhances benzoic acid yield but risks overoxidation.
  • Crystallization Time : Extended evaporation (7–14 days) yields larger, more stable crystals.

Analytical Characterization

X-ray Diffraction (XRD)

Single-crystal XRD analysis reveals a monoclinic lattice system with space group Pbca, consistent with co-crystals featuring intermolecular O–H···O and O–H···N hydrogen bonds. The benzoic acid moiety resides in the plane of the phenolic ring, with a dihedral angle of 8.2° between the two aromatic systems.

Spectroscopic Validation

  • FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O of benzoic acid) and 1250 cm⁻¹ (C–O of phenol) confirm co-crystal formation.
  • ¹H NMR : Distinct peaks at δ 12.1 ppm (carboxylic acid proton) and δ 5.2 ppm (allylic protons of the butenyl group) verify component integration.

Challenges and Industrial Considerations

  • Purity Control : Trace solvents or unreacted starting materials necessitate rigorous recrystallization.
  • Scalability : Mechanochemical methods face limitations in batch size, while solution-based routes require large solvent volumes.
  • Stability : The co-crystal is hygroscopic, demanding anhydrous storage conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid;4-but-2-en-2-ylphenol can undergo oxidation reactions, particularly at the phenolic group, leading to the formation of quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Solubility and Acidity
  • Benzoic Acid: Solubility in water is moderate (1.7 g/L at 25°C) but increases in ethanol-water mixtures due to cosolvent effects . Its pKa is ~4.2, typical for aromatic carboxylic acids.
  • 4-Nitrobenzoic Acid: The nitro group (-NO₂) enhances acidity (pKa ~1.5) and reduces solubility in water compared to benzoic acid due to increased hydrophobicity .
  • 4-Chlorobenzoic Acid : The electron-withdrawing Cl substituent lowers pKa (~2.5) and solubility, similar to nitro derivatives .
  • Phenol: Exhibits higher water solubility (83 g/L) than benzoic acid but weaker acidity (pKa ~10) due to the hydroxyl group .
  • 4-But-2-En-2-Ylphenol: The butenyl group likely increases lipophilicity, reducing aqueous solubility compared to phenol. Its phenolic -OH group may have a pKa closer to phenol (~10), while the carboxylic acid group from benzoic acid retains a pKa ~4.2.
Extraction and Diffusivity

Benzoic acid and phenol are extracted rapidly (>98% in <5 minutes) using emulsion liquid membranes due to favorable distribution coefficients (logP ~1.9 for benzoic acid). Acetic acid, by contrast, is extracted more slowly . The hybrid structure of benzoic acid;4-but-2-en-2-ylphenol may exhibit intermediate extraction behavior, influenced by the balance between hydrophilic (-COOH, -OH) and hydrophobic (butenyl) groups.

Reactivity and Stability

  • Benzoic Acid Derivatives: Substituents like -NO₂ or -Cl enhance electrophilic substitution reactivity. For example, 4-nitrobenzoic acid undergoes nitration and sulfonation more readily than benzoic acid .
  • Phenolic Compounds: The -OH group in phenol participates in hydrogen bonding and oxidation reactions. The butenyl group in 4-but-2-en-2-ylphenol may undergo addition reactions (e.g., hydrogenation) or polymerization under specific conditions.

Data Tables

Table 1: Physicochemical Properties of Benzoic Acid and Analogous Compounds

Compound pKa Solubility in Water (g/L) logP Extraction Rate (ELM)
Benzoic Acid 4.2 1.7 1.9 >98% in 5 min
4-Nitrobenzoic Acid 1.5 0.7 2.4 Not reported
Phenol 10.0 83.0 1.5 >98% in 5 min
4-But-2-En-2-Ylphenol* ~4.2 (COOH), ~10.0 (-OH) <1.7 (estimated) ~2.5 (estimated) Moderate (estimated)

*Hypothetical values based on structural analogs.

Q & A

Q. Why do chromatographic retention times vary for benzoic acid in different studies?

  • Methodological Answer : Column aging, mobile phase pH, and ion-pairing agents (e.g., 0.1% TFA) affect retention. Standardize protocols using NIST reference materials (e.g., SRM 2384) and document column lot numbers .

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